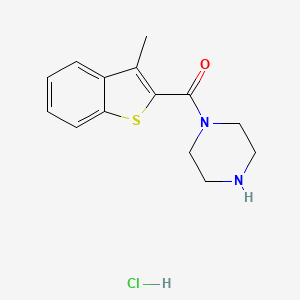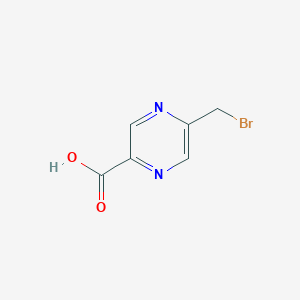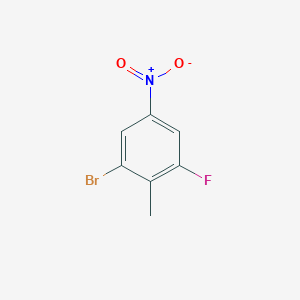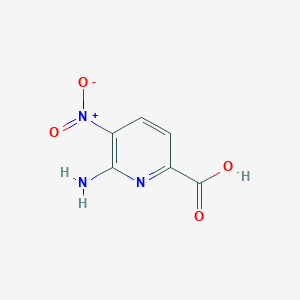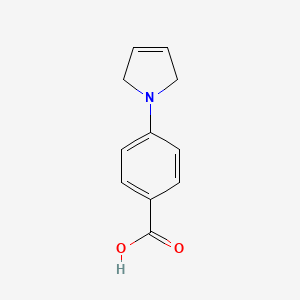
4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, also known as 4-carboxyphenylmaleimide, is a compound with the molecular formula C11H7NO4 . It is a heterocyclic compound that contains an activated double bond and an imide group . This compound is of interest due to its potential use in various applications such as photoionizers for free radical polymerization .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent. The intermediate formed is then reduced to the final product using a reducing agent.Molecular Structure Analysis
The molecular structure of this compound has been determined through X-ray and DFT-calculated structure analysis. It shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings .Chemical Reactions Analysis
This compound can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Scientific Research Applications
1. Synthesis and Properties of Derivatives
- Summary of Application: This compound is used in the synthesis of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
- Methods of Application: The compound enters the aza-Michael reaction with secondary amines to form derivatives .
- Results or Outcomes: The derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group .
2. Biological Evaluation of New Derivatives
- Summary of Application: A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for antibacterial activity .
- Methods of Application: The new heterocycles underwent thorough characterization and evaluation for antibacterial activity .
- Results or Outcomes: Some of the synthesized compounds showed strong antibacterial and antitubercular properties .
3. Organotin(IV) Complexes
- Summary of Application: The compound and its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin have been synthesized .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are not detailed in the source .
4. Fluorescence Sensors for Biothiols
- Summary of Application: This compound is used in the design of “OFF-ON” fluorescence sensors for biothiols .
- Methods of Application: The compound is decorated with maleimide and zinc tetramaleimido-phthalocyanine to create the sensor .
- Results or Outcomes: The sensor can detect biothiols, which are important in biological systems .
5. Antibacterial and Antitumor Activities
- Summary of Application: Derivatives of the compound have shown antibacterial and antitumor activities .
- Methods of Application: The compound is modified to create new molecules that potentially have antimicrobial activity and are suitable for subsequent clinical trials .
- Results or Outcomes: Some new sulfonamide derivatives exhibit antitumor activity .
6. Synthesis of Carborane-Containing Porphyrins
- Summary of Application: The compound is used in the synthesis of carborane-containing porphyrins, which can be used in the therapy of brain tumors and liver and skin cancer .
- Methods of Application: The compound is reacted with tetraphenylporphyrins containing maleimide groups to synthesize the porphyrins .
- Results or Outcomes: The synthesized porphyrins have potential therapeutic applications .
7. Graphene Quantum Dots
- Summary of Application: This compound is used in the design of graphene quantum dots decorated with maleimide and zinc tetramaleimido-phthalocyanine .
- Methods of Application: The compound is decorated with maleimide and zinc tetramaleimido-phthalocyanine to create the sensor .
- Results or Outcomes: The sensor can detect biothiols, which are important in biological systems .
8. Synthesis of New Molecules
- Summary of Application: The compound is used in the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for subsequent clinical trials .
- Methods of Application: The compound is modified to create new molecules .
- Results or Outcomes: Some new sulfonamide derivatives exhibit antitumor activity .
9. Organotin(IV) Complexes
- Summary of Application: The compound and its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin have been synthesized .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: These complexes were also tested against different bacteria and fungi to determine their toxicity .
Safety And Hazards
properties
IUPAC Name |
4-(2,5-dihydropyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-6H,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPIDQRZVASIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



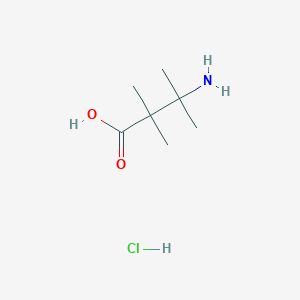
![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)

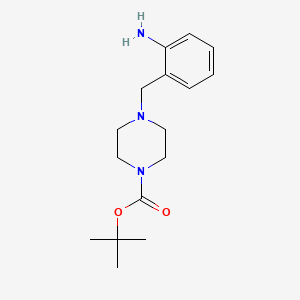
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)
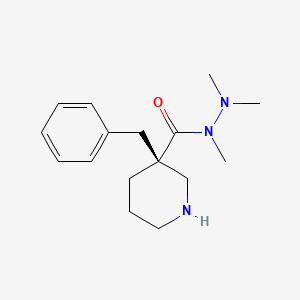
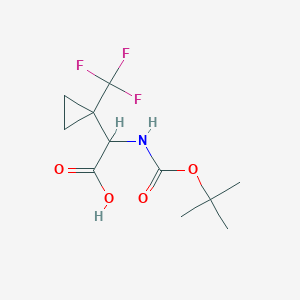
![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
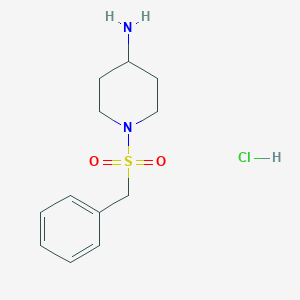
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
